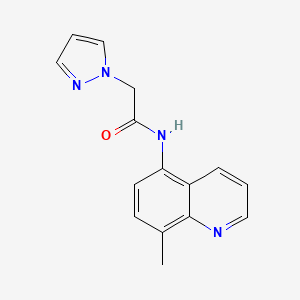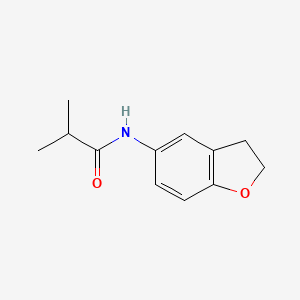
N-cycloheptylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptylcyclobutanecarboxamide, also known as CHC, is a compound that belongs to the class of non-opioid analgesics. It is a synthetic compound that has been developed as an alternative to traditional opioids for pain management. CHC has gained significant attention in recent years due to its potential as a safer and more effective pain management option.
Wirkmechanismus
The exact mechanism of action of N-cycloheptylcyclobutanecarboxamide is not yet fully understood. However, it is believed that N-cycloheptylcyclobutanecarboxamide acts on the same receptors in the brain and spinal cord as traditional opioids, but with a different binding mechanism. This unique binding mechanism is thought to be responsible for the reduced side effects associated with N-cycloheptylcyclobutanecarboxamide.
Biochemical and Physiological Effects:
N-cycloheptylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, N-cycloheptylcyclobutanecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. N-cycloheptylcyclobutanecarboxamide has also been shown to have anxiolytic properties, which may be useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptylcyclobutanecarboxamide in lab experiments is its potency. N-cycloheptylcyclobutanecarboxamide has been shown to be more potent than traditional opioids, which means that smaller quantities of the compound can be used in experiments. This can be particularly useful in experiments where large quantities of a compound are required. However, one limitation of N-cycloheptylcyclobutanecarboxamide is that it is a relatively new compound, and there is still much that is not yet fully understood about its properties and effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cycloheptylcyclobutanecarboxamide. One area of interest is the potential use of N-cycloheptylcyclobutanecarboxamide in the treatment of addiction. Studies have shown that N-cycloheptylcyclobutanecarboxamide may have a role to play in reducing opioid addiction, and further research in this area could lead to new treatment options for addiction. Another potential future direction is the development of new synthetic analogs of N-cycloheptylcyclobutanecarboxamide that may have even greater potency and fewer side effects. Overall, the future looks bright for N-cycloheptylcyclobutanecarboxamide, and it is likely that we will see continued research and development in this area in the years to come.
Synthesemethoden
The synthesis of N-cycloheptylcyclobutanecarboxamide involves the reaction of cyclobutanone with cycloheptylamine in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure N-cycloheptylcyclobutanecarboxamide. The synthesis of N-cycloheptylcyclobutanecarboxamide is a relatively straightforward process, which makes it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-cycloheptylcyclobutanecarboxamide has been the subject of extensive scientific research, particularly in the field of pain management. Studies have shown that N-cycloheptylcyclobutanecarboxamide has potent analgesic properties that are comparable to traditional opioids, but with fewer side effects. N-cycloheptylcyclobutanecarboxamide has also been shown to be effective in treating neuropathic pain, which is a type of pain that is notoriously difficult to manage.
Eigenschaften
IUPAC Name |
N-cycloheptylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(10-6-5-7-10)13-11-8-3-1-2-4-9-11/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJCKNZAOLQFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)



![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)




![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)